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REACTION_CXSMILES
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C[N:2]1[C:7]([CH3:8])=[CH:6][C:5]([C:9]([OH:11])=[O:10])=[CH:4][C:3]1=[O:12].Cl[Si](C)(C)[CH3:15]>CO>[CH3:15][O:11][C:9]([C:5]1[CH:6]=[C:7]([CH3:8])[NH:2][C:3](=[O:12])[CH:4]=1)=[O:10]
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Name
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Quantity
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1 g
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Type
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reactant
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Smiles
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CN1C(C=C(C=C1C)C(=O)O)=O
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Name
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|
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Quantity
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2.8 g
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Type
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reactant
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Smiles
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Cl[Si](C)(C)C
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Name
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Quantity
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8 mL
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Type
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solvent
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Smiles
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CO
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction was stirred for 36 hours at room temperature
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solvent was removed under reduced pressure
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Type
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DISSOLUTION
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Details
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the residue was dissolved in a mixture of dichloromethane/methanol (25 mL) and saturated aqueous sodium bicarbonate (25 mL)
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Type
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ADDITION
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Details
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was added
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Type
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CUSTOM
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Details
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A precipitate formed which
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Type
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FILTRATION
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Details
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was filtered off
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Type
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WASH
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Details
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washed with water and MTBE
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Type
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CUSTOM
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Details
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air-dried
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Type
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ADDITION
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Details
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The filtrate was diluted with methanol/dichloromethane and water
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Type
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CUSTOM
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Details
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the layers were separated
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted once more with dichloromethane
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic layers were dried (sodium sulfate)
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated
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Reaction Time |
36 h |
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Name
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|
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Type
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product
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Smiles
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COC(=O)C1=CC(NC(=C1)C)=O
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| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 820 mg | |
| YIELD: PERCENTYIELD | 75% | |
| YIELD: CALCULATEDPERCENTYIELD | 75.5% |
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Source
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Open Reaction Database (ORD) |
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Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |